Comparative Physicochemical Profile: Enhanced Polarity vs. Unsubstituted Imidazo[1,2-a]pyrazine
7-Methylimidazo[1,2-a]pyrazin-8(7H)-one demonstrates significantly lower lipophilicity compared to the unsubstituted imidazo[1,2-a]pyrazine core, as quantified by its calculated partition coefficient (LogP). This difference is critical for optimizing drug-like properties, such as aqueous solubility and membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.20 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine: LogP = 0.73 |
| Quantified Difference | ΔLogP = -0.93 (a >12-fold decrease in octanol-water partition coefficient) |
| Conditions | Calculated values from authoritative chemical databases |
Why This Matters
This substantial decrease in lipophilicity can improve aqueous solubility and reduce non-specific binding, making it a superior choice for developing compounds with favorable ADME profiles, particularly for CNS or oral drug targets .
- [1] Boc Sciences. Imidazo[1,2-a]pyrazine (CAS 274-79-3). View Source
